

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate CAS number 824937-45-3

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Compound of Interest

Compound Name: Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

Cat. No.: B569588

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Technical Whitepaper: Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

CAS Number: 824937-45-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate is a unique small molecule featuring a strained cyclopropane ring directly attached to an aniline moiety. The inherent structural rigidity and specific electronic properties of the cyclopropane ring make it a valuable scaffold in medicinal chemistry. Its incorporation into larger molecules can significantly influence their conformational stability, binding affinity to biological targets, and metabolic profiles. Compounds containing the aminophenyl cyclopropane motif are being explored for a variety of therapeutic applications due to their potential to enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target effects.^{[1][2]} This document provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological significance of this compound.

Chemical and Physical Properties

While extensive experimental data for **Methyl 1-(4-aminophenyl)cyclopropanecarboxylate** is not readily available in public literature, the following table summarizes its basic chemical properties.

Property	Value	Source
CAS Number	824937-45-3	N/A
Molecular Formula	C ₁₁ H ₁₃ NO ₂	N/A
Molecular Weight	191.23 g/mol	N/A
IUPAC Name	methyl 1-(4-aminophenyl)cyclopropanecarboxylate	N/A
Synonyms	1-(4-Aminophenyl)cyclopropanecarboxylic acid methyl ester, Methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate	N/A
Physical Form	Solid	N/A
Purity	Typically >97%	N/A
Storage Conditions	2-8°C, protect from light	N/A

Synthesis and Experimental Protocols

A direct, detailed experimental protocol for the synthesis of **Methyl 1-(4-aminophenyl)cyclopropanecarboxylate** is not widely published. However, a reliable synthetic strategy involves the preparation of the corresponding nitro-analogue, Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate, followed by the reduction of the nitro group to an amine. This two-step process is outlined below.

Synthesis of Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

The synthesis of the nitro-analogue can be achieved through a cyclopropanation reaction of a suitable styrene derivative or via a nucleophilic aromatic substitution followed by cyclization. A common method involves the reaction of methyl acrylate with a sulfonium ylide generated in situ from a sulfonium salt and a base, in the presence of 4-nitrobenzaldehyde. A more direct approach starts from 4-nitrophenylacetonitrile.

Experimental Protocol: Synthesis of Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

This protocol is adapted from general procedures for the synthesis of 1-arylcyclopropanecarboxylic acid derivatives.^[1]

Materials:

- 4-Nitrophenylacetonitrile
- 1,2-Dibromoethane
- Sodium hydroxide (NaOH)
- Tetrabutylammonium bromide (TBAB)
- Toluene
- Concentrated hydrochloric acid (HCl)
- Methanol (MeOH)
- Sulfuric acid (H₂SO₄)

Procedure:

Step 1: Synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile

- To a stirred solution of 4-nitrophenylacetonitrile (1.0 eq) in toluene, add a 50% aqueous solution of NaOH (2.0 eq) and a catalytic amount of TBAB (0.1 eq).

- To this biphasic mixture, add 1,2-dibromoethane (1.2 eq) dropwise at room temperature.
- Heat the reaction mixture to 60°C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction to room temperature, dilute with water, and separate the organic layer.
- Extract the aqueous layer with toluene.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-nitrophenyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis to 1-(4-Nitrophenyl)cyclopropanecarboxylic acid

- To the crude 1-(4-nitrophenyl)cyclopropanecarbonitrile, add concentrated HCl.
- Heat the mixture to reflux (approximately 110°C) for 4-6 hours.
- Cool the reaction mixture and pour it onto crushed ice.
- Filter the resulting precipitate, wash with cold water, and dry to obtain 1-(4-nitrophenyl)cyclopropanecarboxylic acid.

Step 3: Esterification to Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate

- Suspend 1-(4-nitrophenyl)cyclopropanecarboxylic acid (1.0 eq) in methanol.
- Add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux for 3-5 hours, monitoring by TLC.
- After completion, cool the reaction mixture and remove the methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous sodium sulfate and concentrate to give Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate.^{[3][4]}

Reduction to Methyl 1-(4-aminophenyl)cyclopropanecarboxylate

The final step is the reduction of the nitro group to an amine. Several standard methods can be employed for this transformation.

Experimental Protocol: Reduction of the Nitro Group

Materials:

- Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate
- Iron powder (Fe) or Tin(II) chloride (SnCl_2)
- Ammonium chloride (NH_4Cl) or Hydrochloric acid (HCl)
- Ethanol (EtOH)
- Water
- Ethyl acetate
- Sodium bicarbonate

Procedure:

- To a stirred solution of Methyl 1-(4-nitrophenyl)cyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
- Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
- Concentrate the filtrate to remove ethanol.

- Add water and extract the product with ethyl acetate.
- Wash the organic layer with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield **Methyl 1-(4-aminophenyl)cyclopropanecarboxylate**.

Potential Biological Significance and Applications

While specific biological data for **Methyl 1-(4-aminophenyl)cyclopropanecarboxylate** is scarce, the structural motif is of significant interest in drug discovery.

Antimicrobial and Antifungal Activity: Cyclopropane-containing amide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Some compounds have shown moderate to excellent activity against various bacterial and fungal strains, suggesting that the cyclopropane scaffold can be a valuable component in the design of new anti-infective agents.^{[5][6]}

Anticancer Potential: The unique conformational constraints imposed by the cyclopropane ring can lead to enhanced binding affinity and selectivity for protein targets. Phenylcyclopropane carboxamide derivatives have been investigated for their antiproliferative effects on cancer cell lines.^[1] The aminophenyl group can also serve as a key pharmacophore or a synthetic handle for further derivatization to target specific pathways involved in cancer progression.

Enzyme Inhibition: Cyclopropane derivatives are known to act as enzyme inhibitors. The strained ring can mimic transition states of enzymatic reactions or introduce specific steric and electronic interactions within an active site.^[7]

Drug Development Scaffold: The title compound is a versatile building block for the synthesis of more complex molecules. The primary amine can be readily functionalized to introduce various pharmacophores, while the ester can be hydrolyzed to the corresponding carboxylic acid for further amide couplings. This allows for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.^{[1][2]}

Logical Workflow and Diagrams

Synthetic Pathway

The overall synthetic strategy is depicted in the following workflow diagram.

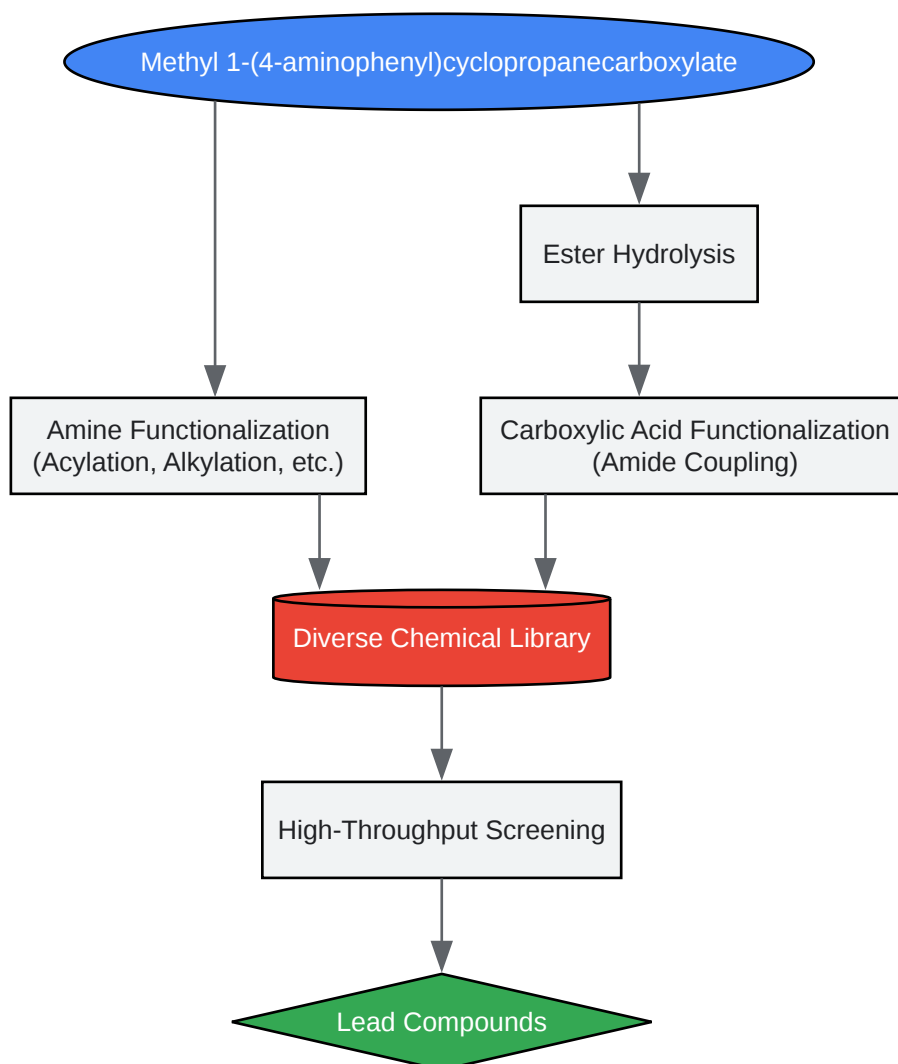


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Caption: Synthetic route to **Methyl 1-(4-aminophenyl)cyclopropanecarboxylate**.

Potential Applications in Drug Discovery

The utility of this compound as a building block in drug discovery can be visualized as follows.



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Caption: Role as a scaffold in drug discovery.

Conclusion

Methyl 1-(4-aminophenyl)cyclopropanecarboxylate represents a valuable, yet underexplored, chemical entity for researchers in drug discovery and medicinal chemistry. While detailed biological and spectral data for this specific compound are limited in the public domain, its structural features and the activities of related analogues suggest significant potential. The synthetic route outlined in this document provides a practical approach for its preparation, enabling further investigation into its pharmacological properties and its application as a versatile building block for the development of novel therapeutics. Further research is warranted to fully elucidate the biological activity and potential signaling pathways associated with this compound and its derivatives.

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